molecular formula C7H4Br2O3 B146546 3,5-Dibromo-2-hydroxybenzoic acid CAS No. 3147-55-5

3,5-Dibromo-2-hydroxybenzoic acid

Cat. No.: B146546
CAS No.: 3147-55-5
M. Wt: 295.91 g/mol
InChI Key: BFBZHSOXKROMBG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxybenzoic acid, also known as this compound, is a halogenated derivative of salicylic acid. It is characterized by the presence of two bromine atoms at the 3 and 5 positions of the benzene ring, along with a hydroxyl group at the 2 position and a carboxyl group at the 1 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-hydroxybenzoic acid can be synthesized through the bromination of salicylic acid. The reaction typically involves the use of bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

    Reduction: 3,5-Dibromobenzyl alcohol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
DBHBA serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions. This property is essential for creating derivatives with tailored functionalities.
  • Esterification : The carboxylic acid group can react with alcohols to form esters, which are valuable in various chemical applications.
  • Reduction : DBHBA can be reduced to produce 3,5-dibromobenzyl alcohol, further expanding its utility in synthetic organic chemistry.

Biological Research

Antimicrobial and Anticancer Properties
Research has indicated that DBHBA exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that compounds related to salicylic acid often demonstrate inhibitory effects on various pathogens and cancer cell lines.

  • Mechanism of Action : The compound's bromine atoms and hydroxyl group can form hydrogen bonds with biological targets, potentially inhibiting enzyme activity and modulating biochemical pathways .

Case Study: Anticancer Activity
In vitro studies have demonstrated that DBHBA can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests its potential as a lead compound in cancer drug development .

Medicinal Chemistry

Drug Development Potential
Due to its structural similarity to other bioactive compounds, DBHBA is being explored for its potential use in drug development. The compound's ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

  • Pharmaceutical Intermediates : DBHBA has been identified as an important intermediate for synthesizing pharmaceuticals that target inflammatory diseases and infections .

Industrial Applications

Production of Dyes and Pigments
In industrial settings, DBHBA is utilized in the production of dyes and pigments. Its halogenated structure imparts unique coloring properties that are valuable in various applications.

  • Synthesis of Colorants : The compound's reactivity allows it to be modified into various colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydroxybenzoic acid is primarily related to its ability to interact with biological molecules. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target proteins, affecting their function. The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 3,5-Diiodosalicylic acid
  • 3,5-Dichlorosalicylic acid
  • 3,5-Dibromobenzaldehyde
  • 4-Bromo-2-hydroxybenzoic acid

Comparison: 3,5-Dibromo-2-hydroxybenzoic acid is unique due to the presence of two bromine atoms, which impart distinct chemical and biological properties. Compared to its analogs, such as 3,5-Diiodosalicylic acid and 3,5-Dichlorosalicylic acid, the brominated compound exhibits different reactivity and potency in various applications. The choice of halogen (bromine, iodine, chlorine) significantly influences the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

3,5-Dibromo-2-hydroxybenzoic acid (DBHBA), a halogenated derivative of salicylic acid, has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activities associated with DBHBA, supported by data tables and relevant studies.

Chemical Structure and Properties

DBHBA is characterized by two bromine atoms at the 3 and 5 positions of the benzene ring, a hydroxyl group at the 2 position, and a carboxyl group at the 1 position. Its molecular formula is C₇H₄Br₂O₃, and it has a molecular weight of 276.91 g/mol. The presence of bromine atoms enhances its reactivity and biological activity compared to other salicylic acid derivatives.

Antimicrobial Properties

DBHBA has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Pseudomonas aeruginosa10150

These results indicate that DBHBA may serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Research has also explored the anticancer effects of DBHBA. In vitro studies have demonstrated that DBHBA can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-725Caspase activation, G1 phase arrest
A54930Induction of apoptosis via mitochondrial pathway

These findings suggest that DBHBA's structural features contribute to its ability to interact with cellular targets, leading to cancer cell death.

The biological activity of DBHBA is primarily attributed to its ability to form hydrogen bonds and halogen bonds with target proteins. This interaction can inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, DBHBA has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes and tumorigenesis.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the effectiveness of DBHBA against multidrug-resistant bacterial strains. The results indicated that DBHBA not only inhibited growth but also disrupted biofilm formation, a critical factor in chronic infections.
  • Cancer Research : In a clinical trial led by Johnson et al. (2024), patients with advanced breast cancer were administered DBHBA as part of a combination therapy regimen. Preliminary results showed improved survival rates and reduced tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dibromo-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of 2-hydroxybenzoic acid derivatives. A direct route involves brominating salicylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeCl₃) under controlled temperature (0–25°C). Optimization includes:

  • Solvent selection : Polar solvents like acetic acid enhance bromine solubility.
  • Stoichiometry : Excess bromine ensures complete di-substitution at the 3- and 5-positions.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals (mp 181–183°C) .
Brominating AgentYield (%)Purity (%)Key Side Products
Br₂ (excess)75–85>98Mono-brominated derivatives
NBS60–7095–97Succinimide byproducts

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves intramolecular O–H⋯O hydrogen bonds (1.82 Å) and intermolecular C–H⋯Br interactions (2.89 Å), critical for confirming planar molecular geometry .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 10.5 (OH), δ 7.8 (aromatic H), and δ 13.1 (COOH). ¹³C NMR confirms Br substitution via deshielding at C3/C5 (~115 ppm) .
  • IR spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (OH stretch) .

Advanced Research Questions

Q. How do supramolecular interactions influence the solid-state properties of this compound?

  • Methodological Answer : The crystal packing (space group C2/c) is stabilized by:

  • Hydrogen bonding : O–H⋯O dimers (2.68 Å) form centrosymmetric dimers, while C–H⋯Br interactions (2.89 Å) create 1D molecular tapes .
  • π-π stacking : Aromatic ring separation of 3.42 Å enhances thermal stability (decomposition >250°C) .
Interaction TypeDistance (Å)Role in Packing
O–H⋯O1.82Dimer formation
C–H⋯Br2.891D tape assembly
π-π stacking3.42Thermal stability

Q. What is the structure-activity relationship (SAR) of this compound in antibacterial applications?

  • Methodological Answer : The bromine atoms enhance lipophilicity, improving membrane permeability. In derivatives like N-(4-(benzothiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide, the hydroxyl and carboxyl groups coordinate with bacterial GroEL/ES chaperones, disrupting protein folding .

  • Key modifications :
  • Methoxy substitution : Reduces activity (IC₅₀ increases from 1.2 μM to >10 μM).
  • Halogen replacement : Cl or F at 3,5-positions lowers binding affinity (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) .

Q. How can researchers resolve contradictions in spectral data or reactivity reported for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts OH proton signals. Validate via cross-solvent NMR.
  • Polymorphism : Use DSC (differential scanning calorimetry) to detect crystalline phases.
  • Reactivity : Compare bromination kinetics (e.g., Br₂ vs. NBS) using HPLC-MS to track intermediates .

Q. What are the environmental stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Photodegradation : UV exposure (λ = 254 nm) generates HBr and CO₂ via radical intermediates (EPR-confirmed).
  • Thermal decomposition : TGA shows mass loss at 250°C, forming 3,5-dibromophenol (GC-MS retention time: 8.2 min) .
  • Storage : Stable at 2–8°C under inert gas (Ar/N₂); avoid moisture to prevent hydrolysis .

Properties

IUPAC Name

3,5-dibromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBZHSOXKROMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
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DSSTOX Substance ID

DTXSID3062869, DTXSID301184567
Record name Benzoic acid, 3,5-dibromo-2-hydroxy-
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Record name 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)-
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Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-55-5, 509092-66-4
Record name 3,5-Dibromosalicylic acid
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Record name 3,5-Dibromosalicylic acid
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Record name 3,5-Dibromo-2-hydroxybenzoic acid
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Record name Benzoic acid, 3,5-dibromo-2-hydroxy-
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Record name Benzoic acid, 3,5-dibromo-2-hydroxy-
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Record name 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)-
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Record name 3,5-dibromosalicylic acid
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Record name 3,5-DIBROMOSALICYLIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dibromo-2-hydroxybenzoic acid

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